molecular formula C9H6BrClO B1447966 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one CAS No. 1260017-94-4

4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one

Cat. No. B1447966
M. Wt: 245.5 g/mol
InChI Key: WCCKBUGGMIUBNX-UHFFFAOYSA-N
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Description

“4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one” is a chemical compound with the CAS RN®: 1260017-94-4 . It is manufactured by Angene International Limited .


Molecular Structure Analysis

The molecular structure of “4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one” can be represented by the formula C9H6BrClO . This indicates that the compound contains nine carbon atoms, six hydrogen atoms, one bromine atom, one chlorine atom, and one oxygen atom .

Scientific Research Applications

Application 1: Synthesis of Indole Derivatives

  • Summary of Application : Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and various disorders in the human body has attracted increasing attention in recent years .
  • Methods of Application : The investigation of novel methods of synthesis has attracted the attention of the chemical community .
  • Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .

Application 2: Biological Potential of Indole Derivatives

  • Summary of Application : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Methods of Application : Researchers synthesize a variety of indole derivatives to screen different pharmacological activities .
  • Results or Outcomes : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Application 3: Construction of Indoles in Alkaloids

  • Summary of Application : Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
  • Methods of Application : In this review, the aim is to highlight the construction of indoles as a moiety in selected alkaloids .
  • Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .

Application 4: Synthesis of 4H-pyran, Pyranopyrazole and Pyrazolo

  • Summary of Application : N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo [e] [1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD) as a highly efficient and homogeneous catalyst was successfully applied for the synthesis of 4H-pyran, pyranopyrazole and pyrazolo [1,2-b]phthalazine derivatives by a one-pot multi-component reaction (MCR) in water .
  • Methods of Application : The synthesis was carried out by a one-pot multi-component reaction (MCR) in water .
  • Results or Outcomes : The synthesis was successful .

Application 5: Synthesis of Polymer Nanoparticles

  • Summary of Application : Polymer nanoparticles are used to deliver drugs such as doxorubicin, camptothecin, and cisplatin .
  • Methods of Application : The synthesis of polymer nanoparticles involves various chemical reactions .
  • Results or Outcomes : The synthesized polymer nanoparticles are used for drug delivery .

Application 6: Synthesis of Pyran Derivatives

  • Summary of Application : N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo [e] [1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD) was used as a catalyst for the synthesis of 4H-pyran, pyranopyrazole and pyrazolo [1,2-b]phthalazine derivatives .
  • Methods of Application : The synthesis was carried out by a one-pot multi-component reaction (MCR) in water .
  • Results or Outcomes : The synthesis was successful .

properties

IUPAC Name

4-bromo-6-chloro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClO/c10-8-4-5(11)3-7-6(8)1-2-9(7)12/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCKBUGGMIUBNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=CC(=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one

CAS RN

1260017-94-4
Record name 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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